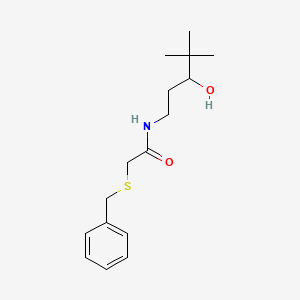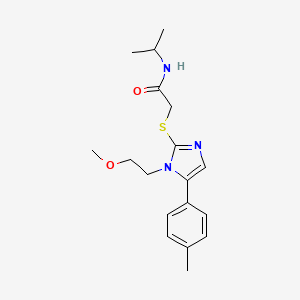![molecular formula C18H14N6O2 B2638564 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034459-74-8](/img/structure/B2638564.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
作用机制
Target of Action
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide, also known as N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-2-carboxamide, primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the breakdown of acetylcholine and butyrylcholine, respectively, which are essential neurotransmitters in the nervous system .
Mode of Action
This compound interacts with its targets by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. This inhibition occurs through a mixed-type mechanism, where the compound binds to both the catalytic anionic site and the peripheral anionic site of the enzymes. This dual binding prevents the breakdown of acetylcholine and butyrylcholine, leading to increased levels of these neurotransmitters in the synaptic cleft .
Biochemical Pathways
The inhibition of acetylcholinesterase and butyrylcholinesterase by this compound affects several biochemical pathways. The elevated levels of acetylcholine enhance cholinergic transmission, which can improve cognitive functions and memory. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are a hallmark .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed and can cross the blood-brain barrier, which is essential for its action on central nervous system targets. It undergoes hepatic metabolism and is primarily excreted via the renal route. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include enhanced cholinergic signaling due to the inhibition of acetylcholinesterase and butyrylcholinesterase. This results in improved cognitive function, memory retention, and potentially neuroprotective effects against oxidative stress-induced neuronal damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biochemical agents can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by extreme pH levels, while its efficacy could be modulated by the presence of other cholinergic agents or inhibitors .
生化分析
Biochemical Properties
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in the breakdown of acetylcholine . The compound exhibits mixed-type inhibition, interacting with both the catalytic site and the peripheral anionic site of these enzymes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to inhibit cell proliferation in breast cancer cell lines, such as MCF-7 and HCC1954 . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits acetylcholinesterase by interacting with both the catalytic site and the peripheral anionic site . This dual interaction mode contributes to its potent inhibitory activity. Additionally, the compound has been shown to interact with other proteins and enzymes, affecting their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound leads to sustained inhibition of enzyme activity and reduced cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and reduced cell proliferation . At higher doses, toxic or adverse effects may occur, including potential damage to tissues and organs . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, showing that it can alter the levels of certain metabolites and influence metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound’s localization and accumulation in specific tissues have been observed, indicating that it may preferentially accumulate in certain organs or cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its subcellular localization, affecting its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of 2-aminobenzamides with diazonium salts, followed by subsequent functional group transformations . The reaction conditions often require the use of mild acids and bases, with careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts, such as palladium or gold, can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
科学研究应用
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
相似化合物的比较
Similar Compounds
Similar compounds include other heterocyclic compounds with triazine and quinoxaline moieties, such as:
Uniqueness
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development .
属性
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-17(16-11-20-14-7-3-4-8-15(14)21-16)19-9-10-24-18(26)12-5-1-2-6-13(12)22-23-24/h1-8,11H,9-10H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFBZXFJBZUPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2638483.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2638484.png)



![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)
![Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate](/img/structure/B2638493.png)


![2-(bromomethyl)-6,6-difluoro-2-methylspiro[3.3]heptane](/img/structure/B2638499.png)

![N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2638503.png)
